molecular formula C16H42O3S2Si4 B14366188 4,4'-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) CAS No. 90067-82-6

4,4'-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol)

Cat. No.: B14366188
CAS No.: 90067-82-6
M. Wt: 459.0 g/mol
InChI Key: PBLOJIFQFHNLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is a complex organosilicon compound It features a tetrasiloxane backbone with octamethyl groups and two butane-1-thiol groups attached at the 1,7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane with butane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding silane derivatives.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Silane derivatives.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.

    Biology: Potential use in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential in creating novel therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A simpler compound with a similar siloxane backbone but without the thiol groups.

    1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms instead of thiol groups.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with similar structural features.

Uniqueness

4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is unique due to the presence of both the siloxane backbone and the thiol groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both siloxane and thiol functionalities.

Properties

CAS No.

90067-82-6

Molecular Formula

C16H42O3S2Si4

Molecular Weight

459.0 g/mol

IUPAC Name

4-[[[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butane-1-thiol

InChI

InChI=1S/C16H42O3S2Si4/c1-22(2,15-11-9-13-20)17-24(5,6)19-25(7,8)18-23(3,4)16-12-10-14-21/h20-21H,9-16H2,1-8H3

InChI Key

PBLOJIFQFHNLEN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCS)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.